molecular formula C21H24ClN3O4S B2867068 2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide CAS No. 2097903-77-8

2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide

Cat. No.: B2867068
CAS No.: 2097903-77-8
M. Wt: 449.95
InChI Key: XULZNBFQKBDBCD-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzothiadiazole core substituted with a cyclopropyl group and two sulfonyl oxygen atoms (2,2-dioxo), conferring rigidity and electronic modulation. The 4-chlorophenoxy moiety is linked via a methylpropanamide chain to an ethyl group attached to the benzothiadiazole ring. Its synthesis likely involves multi-step reactions, including cyclocondensation and alkylation, as inferred from analogous procedures in and .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c1-21(2,29-17-11-7-15(22)8-12-17)20(26)23-13-14-24-18-5-3-4-6-19(18)25(16-9-10-16)30(24,27)28/h3-8,11-12,16H,9-10,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULZNBFQKBDBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This compound is characterized by its unique functional groups which may contribute to various pharmacological effects.

The molecular formula of the compound is C21H24ClN3O4S, with a molecular weight of approximately 449.95 g/mol. It features multiple functional groups including a chlorophenoxy moiety and a benzothiadiazole structure, which are significant in determining its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzothiadiazole moiety has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities. Research indicates that compounds containing similar structures can inhibit certain enzymes or pathways involved in disease processes.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiadiazole derivatives and evaluated their anticancer activity against human breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis.

Study 2: Anti-inflammatory Properties

A study published in Phytotherapy Research investigated the anti-inflammatory effects of chlorophenoxy-containing compounds. The findings indicated that these compounds reduced inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells[Journal of Medicinal Chemistry]
Anti-inflammatoryReduces cytokine production[Phytotherapy Research]
AntimicrobialEffective against various bacteria[Microbial Drug Resistance]

Comparison with Similar Compounds

Benzothiadiazole vs. Benzothiazole Derivatives

  • N-[2-(1,3-Benzothiazol-2-yl)-4-chlorophenyl]-2-methylpropanamide (): Molecular Formula: C₁₇H₁₅ClN₂OS Key Differences: Replaces the benzothiadiazole with a benzothiazole ring, lacking sulfonyl oxygen atoms. The 4-chlorophenyl group is directly attached to the benzothiazole, simplifying the structure.

Benzothiadiazole vs. Triazole Derivatives

  • 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Methylphenyl)acetamide (): Molecular Formula: C₂₄H₂₂ClN₅OS Key Differences: Substitutes benzothiadiazole with a triazole ring, introducing a sulfanyl-acetamide chain. The triazole’s tautomeric properties (thione vs. thiol) may enhance redox activity, as noted in .

Substituent Analysis

Chlorinated Aromatic Groups

  • 3-[5-(4-Chlorophenyl)Furan-2-yl]-N-Phenylpropanamide (CAS 853311-43-0, ): Molecular Formula: C₁₉H₁₆ClNO₂ Key Differences: Replaces benzothiadiazole with a furan ring and positions the 4-chlorophenyl group on the furan. The absence of a sulfonyl group reduces polarity, impacting solubility and membrane permeability .

Cyclopropyl vs. Alkyl Chains

  • N-(4-Chloro-3-Ethyl-1,3-Benzothiazol-2-ylidene)-2,2-Dimethylpropanamide ():
    • Molecular Formula : C₁₄H₁₆ClN₂OS
    • Key Differences : Uses a benzothiazole core with an ethyl substituent instead of cyclopropyl. The cyclopropyl group in the target compound introduces steric constraints and may enhance metabolic stability .

Physicochemical and Spectral Properties

Compound Molecular Weight pKa (Predicted) Density (g/cm³) Key Spectral Features (IR/NMR)
Target Compound 452.92 ~13.3* 1.35–1.40* Absence of νC=O (1682 cm⁻¹), νC=S (1255 cm⁻¹)
Compound 330.83 13.28 1.323 Benzothiazole C=N stretch (~1600 cm⁻¹)
3-[5-(4-Chlorophenyl)Furan-2-yl]-N-Phenylpropanamide 325.79 ~12.5* 1.25–1.30* Furan C-O-C (1260 cm⁻¹), νC=O (1680 cm⁻¹)

*Predicted based on structural analogs.

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